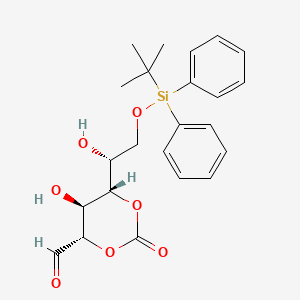

6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate

Descripción general

Descripción

6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate is a specialized chemical compound used primarily in the field of organic synthesis. This compound is known for its unique structural properties, which make it a valuable intermediate in the synthesis of various complex molecules. The presence of the tert-butyldiphenylsilyl group provides enhanced stability and selectivity in chemical reactions, making it a preferred choice for protecting hydroxyl groups during synthetic processes.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate typically involves the protection of the hydroxyl group of D-galactal using tert-butyldiphenylsilyl chloride. This reaction is carried out in the presence of a base such as pyridine or imidazole, which facilitates the formation of the silyl ether. The cyclic carbonate is then formed by reacting the protected D-galactal with a suitable carbonate source under controlled conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically carried out in large reactors with precise control over temperature, pressure, and reaction time to achieve consistent results.

Análisis De Reacciones Químicas

Types of Reactions

6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carbonyl compounds.

Reduction: Reduction reactions can convert the cyclic carbonate into alcohols or other reduced forms.

Substitution: The tert-butyldiphenylsilyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

Substitution: Substitution reactions often involve the use of nucleophiles such as halides or amines in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while reduction can produce alcohols. Substitution reactions result in the formation of new silyl ethers or other substituted derivatives.

Aplicaciones Científicas De Investigación

6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate has a wide range of applications in scientific research, including:

Chemistry: Used as a protecting group in the synthesis of complex organic molecules.

Biology: Employed in the modification of biomolecules for studying biological processes.

Medicine: Utilized in the development of pharmaceutical intermediates and active compounds.

Industry: Applied in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism of action of 6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate involves the protection of hydroxyl groups through the formation of silyl ethers. The tert-butyldiphenylsilyl group provides steric hindrance, preventing unwanted reactions at the protected site. This allows for selective reactions at other functional groups in the molecule. The cyclic carbonate moiety can undergo ring-opening reactions, leading to the formation of various derivatives.

Comparación Con Compuestos Similares

Similar Compounds

- 6-O-(tert-Butyldimethylsilyl)-D-galactal cyclic carbonate

- 6-O-(tert-Butyldiphenylsilyl)-D-glucal cyclic carbonate

- 6-O-(tert-Butyldiphenylsilyl)-D-mannal cyclic carbonate

Uniqueness

6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate is unique due to the presence of the tert-butyldiphenylsilyl group, which offers enhanced stability and selectivity compared to other silyl protecting groups. This makes it particularly useful in complex synthetic processes where selective protection and deprotection of hydroxyl groups are required.

Actividad Biológica

6-O-(tert-Butyldiphenylsilyl)-D-galactal cyclic carbonate is a specialized compound used primarily in organic synthesis and has garnered attention for its potential biological applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

This compound is synthesized by protecting the hydroxyl group of D-galactal with tert-butyldiphenylsilyl chloride, followed by the formation of a cyclic carbonate through reaction with a carbonate source. The tert-butyldiphenylsilyl group enhances the stability and selectivity of the compound during chemical reactions, making it a valuable intermediate in various synthetic pathways .

The primary mechanism of action involves the protection of hydroxyl groups through the formation of silyl ethers. This steric hindrance allows selective reactions at other functional groups, facilitating various biological interactions. The cyclic carbonate moiety is also capable of undergoing ring-opening reactions, leading to diverse derivatives that can interact with biological systems .

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Cellular Interactions : The compound has been studied for its role in carbohydrate-carbohydrate and carbohydrate-lectin interactions, which are crucial for cell-cell recognition and immunological responses. These interactions can influence processes such as metastasis and fertilization .

- Glycosylation Reactions : It serves as a glycosyl donor in glycosylation reactions, which are essential for synthesizing complex carbohydrates and glycoconjugates. This application is particularly relevant in the development of therapeutics targeting glycan structures on cell surfaces .

- Pharmaceutical Applications : Its utility in synthesizing pharmaceutical intermediates highlights its importance in drug development. The compound's ability to modify biomolecules makes it a candidate for studying biological processes related to drug action and metabolism .

Case Studies and Research Findings

Several studies have highlighted the compound's potential:

- Study on Glycosylation : A research project explored the use of this compound as a glycosyl donor, demonstrating high stereoselectivity in forming β-glycosides under palladium catalysis. This finding emphasizes its role in synthesizing biologically relevant oligosaccharides .

- Cell Proliferation Studies : In vitro studies have shown that derivatives of this compound can influence cell morphology, proliferation, and differentiation in neuroendocrine cells, suggesting potential implications for neuropharmacology .

Comparative Analysis

The following table summarizes the biological activity of this compound compared to similar compounds:

| Compound | Biological Activity | Unique Features |

|---|---|---|

| This compound | Glycosylation, cellular interactions | Enhanced stability due to silyl group |

| 6-O-(tert-Butyldimethylsilyl)-D-galactal cyclic carbonate | Similar glycosylation properties | Less steric hindrance compared to tert-butyldiphenylsilyl |

| 6-O-(tert-Butyldiphenylsilyl)-D-glucal cyclic carbonate | Limited studies on cellular interactions | Focused more on glucosidic linkages than galactosidic |

Propiedades

IUPAC Name |

(4S,5S,6S)-6-[(1R)-2-[tert-butyl(diphenyl)silyl]oxy-1-hydroxyethyl]-5-hydroxy-2-oxo-1,3-dioxane-4-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O7Si/c1-23(2,3)31(16-10-6-4-7-11-16,17-12-8-5-9-13-17)28-15-18(25)21-20(26)19(14-24)29-22(27)30-21/h4-14,18-21,25-26H,15H2,1-3H3/t18-,19-,20-,21+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXQFQHKHZPNZSN-NCYKPQTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC(C3C(C(OC(=O)O3)C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OC[C@H]([C@H]3[C@@H]([C@H](OC(=O)O3)C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O7Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40746591 | |

| Record name | (4S,5S,6S)-6-[(1R)-2-[tert-butyl(diphenyl)silyl]oxy-1-hydroxyethyl]-5-hydroxy-2-oxo-1,3-dioxane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

151265-18-8 | |

| Record name | (4S,5S,6S)-6-[(1R)-2-[tert-butyl(diphenyl)silyl]oxy-1-hydroxyethyl]-5-hydroxy-2-oxo-1,3-dioxane-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40746591 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.